REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:8])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[CH2:9](O)[CH:10]=[CH:11][CH2:12][OH:13].C1CCCCC1>C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C1(C=CC(O)=CC=1)O.O>[CH2:4]([C:5]1([CH3:6])[O:13][CH2:12][CH:11]=[CH:10][CH2:9][O:7]1)[CH2:3][CH:2]([CH3:8])[CH3:1]
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)C
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
C(C=CCO)O
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a one liter flask equipped
|
Type
|
TEMPERATURE
|
Details
|
with heating jacket, agitator and condenser
|
Type
|
CUSTOM
|
Details
|
fitted with a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated with vigorous agitation
|
Type
|
DISTILLATION
|
Details
|
to be distilled from the reaction mixture (24 hours)
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
by washing the reaction mixture with a 5% aqueous solution of sodium hydroxide
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was then distilled
|
Type
|
CUSTOM
|
Details
|
to remove the cyclohexane
|
Type
|
DISTILLATION
|
Details
|
the oil vacuum distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)C1(OCC=CCO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |